2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole

Description

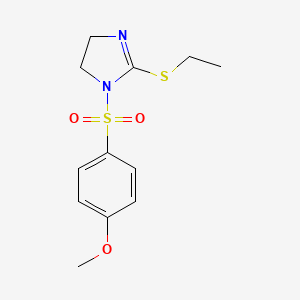

2-(Ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core. The structure includes an ethylthio (-S-C₂H₅) group at position 2 and a 4-methoxyphenylsulfonyl (-SO₂-C₆H₄-OCH₃) moiety at position 1. The sulfonyl group enhances metabolic stability and binding affinity in biological systems, while the ethylthio substituent contributes to lipophilicity, influencing bioavailability .

Properties

IUPAC Name |

2-ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-3-18-12-13-8-9-14(12)19(15,16)11-6-4-10(17-2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHLSGOIOVCBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-methoxyphenyl sulfonyl chloride, which is then reacted with an appropriate ethylthio-substituted imidazole under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The ethylthio and sulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The dihydroimidazole ring may also play a role in binding to specific receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Fluorophenyl Derivatives

- 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole (CAS: 868216-87-9):

Methylphenyl and Methylthio Derivatives

- 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole (CAS: N/A): Substituents: Methylphenylsulfonyl and methylthio groups. Molecular Weight: 270.37 g/mol (C₁₁H₁₄N₂O₂S₂).

Chlorophenyl Derivatives

- 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole (CAS: 868217-80-5):

Physicochemical Properties

Biological Activity

The compound 2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, characterized by its unique structural features that include an ethylthio group, a sulfonyl moiety, and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure can be depicted as follows:

This structure is significant as it influences the biological interactions and mechanisms of action of the compound.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. For example, derivatives with sulfonyl groups have shown effectiveness against various bacterial strains. A comparative study highlighted the following:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)thiazole | Contains a thiazole ring instead of imidazole | Antimicrobial |

| 4-Methylsulfonyl-1H-imidazole | Similar imidazole structure with different substituents | Cytotoxic |

| 1-Arylsulfonylhydrazine | Contains sulfonamide functionality | Anticancer |

These findings suggest that the presence of the methoxyphenyl and sulfonyl groups enhances the compound's interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has been shown to inhibit certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

In one study, This compound demonstrated an IC50 value indicative of its potency against cancer cells. The specific pathways affected include:

- Inhibition of COX-2 : This enzyme is often overexpressed in tumors.

- Induction of ROS : Reactive oxygen species play a role in triggering apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activity. Specifically, it has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. The use of deep eutectic solvents (DESs) during reactions involving this compound has improved its biocatalytic efficiency. For example:

- Substrate Concentration : Using DESs like [ChCl][Gly] allowed for higher substrate concentrations (55 mmol L^-1) compared to traditional aqueous systems (30 mmol L^-1), significantly enhancing reaction efficiency while maintaining high enantiomeric excess (99.9%) .

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition zones compared to control groups.

-

Anticancer Mechanism Exploration :

- A detailed analysis was conducted on human cancer cell lines.

- The compound was found to induce apoptosis through mitochondrial pathways, suggesting potential for therapeutic applications.

-

Enzyme Interaction Studies :

- Investigations into the interaction with specific metabolic enzymes revealed competitive inhibition patterns.

- This suggests potential applications in metabolic regulation and drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.